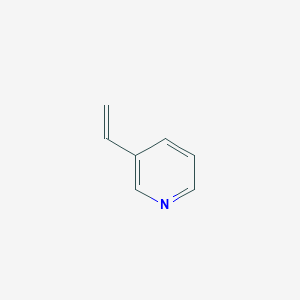

3-Vinylpyridine

Vue d'ensemble

Description

3-Vinylpyridine is an organic compound with the chemical formula C7H7N. It is a derivative of pyridine, where a vinyl group is attached to the third carbon atom of the pyridine ring. This compound is a colorless to pale yellow liquid with a characteristic odor and is used in various chemical synthesis processes due to its reactive vinyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Vinylpyridine can be synthesized through several methods. One common method involves the reaction of 3-bromopyridine with acetylene in the presence of a palladium catalyst. Another method includes the dehydrohalogenation of 3-chloropyridine using a strong base like potassium tert-butoxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 3-ethylpyridine. This process involves heating 3-ethylpyridine in the presence of a dehydrogenation catalyst, such as platinum or palladium, to yield this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Vinylpyridine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in various applications.

Oxidation: It can be oxidized to form 3-pyridinecarboxaldehyde.

Substitution: The vinyl group can participate in substitution reactions, such as the Heck reaction, where it reacts with aryl halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or anionic initiators.

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Palladium catalysts are commonly used in substitution reactions.

Major Products Formed:

Polymerization: Poly(this compound)

Oxidation: 3-Pyridinecarboxaldehyde

Substitution: Various substituted pyridines depending on the reactants used.

Applications De Recherche Scientifique

Polymer Synthesis

3-Vinylpyridine is primarily utilized as a monomer in the synthesis of polymers and copolymers. One significant method is nitroxide-mediated radical polymerization (NMP), which allows for controlled polymerization processes.

- Block and Random Copolymers : Research indicates that 3VP can be copolymerized with styrene to create block and random copolymers. The NMP process enables the production of polymers with controlled molecular weights and narrow polydispersities, making it suitable for advanced applications in materials science .

- Diblock Copolymers : A study demonstrated the synthesis of poly(this compound)-block-polystyrene (P3VP-b-PS) diblock copolymers. These materials exhibit unique properties due to their microphase separation, which can be manipulated through solvent annealing techniques . The resulting structures have potential applications in nanotechnology and advanced coatings.

Material Properties and Applications

The incorporation of this compound into polymer matrices enhances material properties, making them suitable for various applications:

- Thermal Stability : Polymers containing 3VP show improved thermal stability compared to their counterparts without this monomer. This property is crucial for applications requiring materials to withstand high temperatures .

- Conductive Polymers : The presence of nitrogen in the pyridine ring allows for enhanced electrical conductivity when 3VP is incorporated into polymer systems. Conductive polymers are essential in electronics, sensors, and energy storage devices.

Case Studies

In another study, the behavior of this compound during nitroxide-mediated radical polymerization was investigated. The findings indicated that the polymerization rate is influenced by several factors, including nitroxide concentration and solvent choice. This research highlights the versatility of 3VP in producing polymers with tailored properties for specific applications .

Toxicological Considerations

While exploring its applications, it is also essential to consider the toxicological profile of this compound. Studies have indicated potential toxicity associated with exposure to this compound, necessitating careful handling and assessment during its use in industrial applications .

Mécanisme D'action

The mechanism of action of 3-vinylpyridine largely depends on the type of reaction it undergoes In polymerization reactions, the vinyl group undergoes a free radical or anionic polymerization process, leading to the formation of long polymer chains

Comparaison Avec Des Composés Similaires

2-Vinylpyridine: Similar to 3-vinylpyridine but with the vinyl group attached to the second carbon atom of the pyridine ring.

4-Vinylpyridine: The vinyl group is attached to the fourth carbon atom of the pyridine ring.

Comparison:

Reactivity: this compound is more reactive in certain polymerization reactions compared to its 2- and 4-vinyl counterparts due to the position of the vinyl group.

Applications: While all three compounds are used in polymer synthesis, this compound is particularly favored in the production of ion-exchange resins and specific types of adhesives and coatings.

Activité Biologique

3-Vinylpyridine (3-VP) is a heterocyclic compound characterized by a vinyl group attached to the pyridine ring. Its unique structure lends itself to various biological activities, making it a subject of interest in pharmaceutical and material sciences. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

This compound has the chemical formula CHN and is known for its reactivity due to the presence of both a vinyl group and a nitrogen-containing aromatic ring. The synthesis of 3-VP typically involves methods such as the deoxygenative alkylation of vinylpyridines or through polymerization processes that yield poly(this compound) (P3VP), which has been extensively studied for its properties in drug delivery systems and as a precursor for various functional materials .

Biological Activity

Antiviral Properties

Recent studies have indicated that certain derivatives of this compound exhibit antiviral activity. For instance, compounds synthesized from 3-VP have shown effectiveness against rhinoviruses, which are responsible for common colds. Research demonstrated that specific structural modifications could enhance their antiviral potency, suggesting a promising avenue for developing new antiviral agents .

Antimicrobial Effects

3-VP and its derivatives have also been investigated for their antimicrobial properties. The compound's ability to disrupt bacterial cell membranes has been noted, leading to increased interest in its use as an antimicrobial agent in various applications, including coatings and medical devices .

Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: 3-VP can integrate into lipid membranes, altering their integrity and leading to cell lysis.

- Inhibition of Viral Replication: Certain derivatives target viral proteins or interfere with viral RNA synthesis, effectively reducing viral load in infected cells .

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that 3-VP may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

-

Anti-Rhinovirus Activity

A study focused on synthesizing novel 3-[2-(pyridinyl)vinyl] compounds demonstrated significant anti-rhinovirus activity in vitro. The results indicated that modifications to the vinyl group could enhance efficacy against specific rhinovirus strains . -

Antimicrobial Applications

Research exploring the incorporation of this compound into polymeric materials showed promising results in creating antimicrobial surfaces. These surfaces demonstrated reduced bacterial adhesion and growth, highlighting the potential for 3-VP in biomedical applications .

Data Table: Summary of Biological Activities

| Activity | Compound/Derivatives | Effectiveness | Mechanism |

|---|---|---|---|

| Antiviral | This compound derivatives | Moderate to High | Inhibition of viral replication |

| Antimicrobial | Poly(this compound) | High | Membrane disruption |

| Antioxidant | Modified 3-VP compounds | Variable | ROS generation |

Propriétés

IUPAC Name |

3-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYLEIWHTWHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28501-18-0 | |

| Record name | Pyridine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28501-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90149912 | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-55-7 | |

| Record name | 3-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZU09Z27A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-vinylpyridine?

A1: this compound has a molecular formula of C₇H₇N and a molecular weight of 105.14 g/mol.

Q2: What are some methods for synthesizing this compound?

A2: this compound can be synthesized through various methods:

- Direct Vinylation of Pyridine: This method involves reacting pyridine with acetylene in the presence of a catalyst and a solvent like dimethyl sulfoxide (DMSO) [].

- Reaction of Dimethylvinylidene Carbene with Methylpyrroles: Treating specific methylpyrroles with dimethylvinylidene carbene, often generated under phase-transfer catalytic conditions, yields 3-vinylpyridines [].

- Pyrolysis: Pyrolysis of cherry red tobacco and specific Amadori products derived from nornicotine in cherry red tobacco can yield this compound as a pyrolysis product [].

Q3: How is the structure of this compound confirmed?

A3: The structure of this compound can be confirmed using spectroscopic techniques such as Proton Magnetic Resonance (PMR) and Infrared (IR) spectroscopy. Elemental analysis can be utilized to verify the composition, while techniques like Thin Layer Chromatography (TLC) and Gas Liquid Chromatography (GLC) can assess purity [].

Q4: How does the stability of this compound in aqueous solutions vary with factors like pH and counterion type?

A4: The stability of this compound, specifically its protonated form, in aqueous solutions is influenced by the counterion present. Research using potentiometric titrations reveals that chloride ions (Cl-) exhibit the weakest binding affinity to the positively charged pyridinium groups of this compound compared to other counterions such as bromide (Br-), nitrate (NO3-), and perchlorate (ClO4-) []. This suggests that the choice of counterion can impact the stability and behavior of this compound in aqueous environments.

Q5: What are the applications of this compound in polymer chemistry?

A5: this compound serves as a versatile monomer in polymer synthesis:

- Amphiphilic Copolymers: this compound is utilized to create amphiphilic copolymers that self-assemble into hydrophobic microdomains in aqueous solutions. These copolymers have potential applications in areas like drug delivery [, , ].

- Graft Polymerization: Surface-initiated nitroxide-mediated radical polymerization allows for the grafting of polystyrene and poly(this compound) onto magnetite nanoparticles. These modified nanoparticles have enhanced dispersibility and potential in various fields [].

- Helical Polymers for Catalysis: Optically active polymers containing this compound and proline units exhibit chiral secondary structures. These polymers show catalytic activity in asymmetric aldol reactions, potentially offering advantages in asymmetric synthesis [].

Q6: How does the structure of poly(this compound) influence its behavior in aqueous solutions?

A6: The behavior of poly(this compound) in aqueous solutions is strongly influenced by its structure. Studies employing techniques such as viscosimetry, solvatochromism, and molecular rotor fluorescence spectroscopy indicate that poly(this compound) can form hydrophobic microdomains in water even at low concentrations []. Increasing the proportion of this compound units in copolymers leads to more stable hydrophobic microdomains. Cryo-transmission electron microscopy (cryo-TEM) further supports these findings, revealing distinct organizational patterns, such as fingerprint-like structures, in poly(this compound) in aqueous environments [, ].

Q7: Is this compound found in tobacco smoke, and if so, how does its concentration compare between mainstream and sidestream smoke?

A7: Yes, this compound is a significant component of tobacco smoke. Research indicates that its concentration is notably higher in sidestream smoke compared to mainstream smoke. This difference contributes to the distinct aroma and potentially higher irritation levels associated with sidestream smoke [, , ].

Q8: What other compounds are commonly found alongside this compound in tobacco smoke?

A8: Tobacco smoke contains a complex mixture of compounds. Some of the major constituents found along with this compound include nicotine, ammonia, pyridine, 3-hydroxypyridine, and various other pyridines. Notably, the levels of these compounds can differ between mainstream and sidestream smoke, influencing the overall composition and potential health effects of tobacco smoke exposure [, , ].

Q9: Does this compound exhibit any particular chemoselectivity in reactions like hydroformylation?

A9: Yes, this compound displays distinct chemoselectivity compared to its isomer, 4-vinylpyridine, in reactions like hydroformylation. While this compound undergoes complete conversion to its corresponding branched aldehyde under rhodium-catalyzed hydroformylation conditions, 4-vinylpyridine primarily undergoes hydrogenation to 4-ethylpyridine. This difference in reactivity is attributed to the distinct electronic properties and behavior of the intermediates formed during the reaction pathway [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.